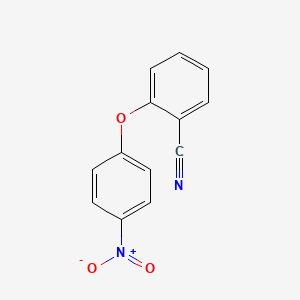

2-(4-Nitrophenoxy)benzonitrile

Description

Significance of Aryl Nitrile and Nitro-Substituted Phenoxy Ethers in Advanced Organic Synthesis

Aryl nitriles, organic compounds containing a cyano group attached to an aromatic ring, are of paramount importance in numerous fields. They are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net The cyano group's ability to be converted into various other functional groups—such as amines, amides, and carboxylic acids—renders aryl nitriles crucial intermediates in the construction of complex molecules. researchgate.netnumberanalytics.com Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund–von Braun reactions. researchgate.net More contemporary approaches often involve transition metal-catalyzed cyanations, which offer improved efficiency and substrate scope. researchgate.netacs.orgrsc.org

Nitro-substituted phenoxy ethers are another class of compounds with significant applications. The nitro group, a strong electron-withdrawing group, profoundly influences the electronic properties of the aromatic system, making these compounds useful in the development of nonlinear optical materials and other functional materials. ontosight.aimdpi-res.com Furthermore, nitroaromatic compounds are valuable precursors for the synthesis of amines, which are ubiquitous in pharmaceuticals and other biologically active molecules. scbt.comgoogle.com The ether linkage in these molecules provides structural flexibility and can be a key determinant of their physical and chemical properties. solubilityofthings.com

Role of 2-(4-Nitrophenoxy)benzonitrile as a Precursor in Functional Material Design

The structure of this compound, which combines the features of both aryl nitriles and nitro-substituted phenoxy ethers, makes it a highly versatile precursor in the design of functional materials. The presence of the nitro group makes the compound a candidate for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.aiontosight.ai

A significant application of this compound is in the synthesis of phenoxazine (B87303) derivatives. rsc.orgresearchgate.net Phenoxazines are a class of heterocyclic compounds that have garnered considerable interest due to their diverse biological activities and applications in materials science. The synthesis of phenoxazines from precursors like this compound often involves intramolecular cyclization reactions, where the nitrile and nitro groups, or their derivatives, participate in the formation of the new heterocyclic ring.

Overview of Strategic Research Directions and Unexplored Avenues for this compound

Future research involving this compound is likely to follow several strategic directions. One promising area is the development of novel synthetic methodologies that utilize this compound as a key building block. This could involve exploring new catalytic systems for its transformation into more complex molecular architectures.

Another important research avenue is the investigation of its potential in the synthesis of novel functional materials. By modifying its structure, for instance, through reactions involving the nitrile or nitro groups, new materials with tailored optical, electronic, or biological properties could be designed. ontosight.ai Computational modeling could play a crucial role in predicting the properties of such new materials and guiding their synthesis. ontosight.ai

Furthermore, the exploration of its biological activities and those of its derivatives remains a largely untapped field. Given that both benzonitriles and nitro-aromatic compounds have been studied for their pharmacological potential, it is conceivable that this compound or its derivatives could exhibit interesting biological effects. ontosight.ainih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O3 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)benzonitrile |

InChI |

InChI=1S/C13H8N2O3/c14-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)15(16)17/h1-8H |

InChI Key |

QOYQYHIVFHLNEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Nitrophenoxy Benzonitrile

Regioselective Etherification Strategies for the Phenoxy Linkage

The formation of the diaryl ether bond is a critical step in the synthesis of 2-(4-Nitrophenoxy)benzonitrile. Several powerful methods have been developed for this transformation, each with distinct mechanistic pathways and substrate requirements.

Nucleophilic Aromatic Substitution (SNAr) Mechanistic Pathways

Nucleophilic aromatic substitution (SNAr) is a prominent method for forming diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. acs.orgwikipedia.orgchemistrysteps.comlibretexts.org In the context of synthesizing this compound, the nitro group on the 4-nitrophenol precursor strongly activates the ring towards nucleophilic attack.

The reaction typically involves the coupling of an activated aryl halide with a phenoxide. For the synthesis of the target molecule, this would involve the reaction of a 2-halobenzonitrile with 4-nitrophenol in the presence of a base. The electron-withdrawing nitro group in the para position of the phenol stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgchemistrysteps.comlibretexts.org This stabilization facilitates the displacement of the leaving group on the other aromatic ring. wikipedia.orgchemistrysteps.comlibretexts.org

Key factors influencing the success of SNAr reactions include the nature of the leaving group (F > Cl > Br > I), the strength of the electron-withdrawing groups on the electrophilic partner, the choice of solvent, and the base used to generate the phenoxide. youtube.com Microwave-assisted SNAr reactions have been shown to significantly reduce reaction times and improve yields, often without the need for a catalyst. acs.orgresearcher.life For instance, the direct coupling of phenols with electron-deficient aryl halides can be achieved in high yields within minutes under microwave irradiation. acs.org

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzonitrile | 1-Fluoro-4-nitrobenzene | Microwave, 5 min | 95% | acs.org |

| Guaiacol | 4-Bromobenzonitrile | Microwave | Comparable to fluoro analog | acs.org |

| 4-Chlorophenol | 1-Fluoro-4-nitrobenzene | Microwave, 10 min | 87% | acs.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig)

When SNAr reactions are not feasible due to a lack of sufficient activation on the aryl halide, transition metal-catalyzed cross-coupling reactions provide a powerful alternative.

The Ullmann condensation , one of the earliest methods for diaryl ether synthesis, traditionally involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgwikipedia.orgchemeurope.comorganic-chemistry.org Classical Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems using copper(I) salts with various ligands, allowing for milder reaction conditions. nih.govorganic-chemistry.orgrsc.org These improved methods tolerate a wider range of functional groups.

The Buchwald-Hartwig amination protocol has been successfully adapted for the synthesis of diaryl ethers. organic-chemistry.orgacsgcipr.orgwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. jk-sci.com The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig etherification, with bulky, electron-rich ligands often providing the best results. organic-chemistry.orgjk-sci.com

| Reaction Type | Catalyst/Ligand | Key Features | Reference |

|---|---|---|---|

| Ullmann Condensation | Cu(I) salts, often with ligands like phenanthroline or N,N-dimethylglycine | Classic method, modern variants allow for milder conditions. | wikipedia.orgchemeurope.comorganic-chemistry.org |

| Buchwald-Hartwig Etherification | Pd(0) complexes with bulky, electron-rich phosphine ligands (e.g., XPhos) | Broad substrate scope, generally mild conditions. | organic-chemistry.orgorganic-chemistry.orgwikipedia.org |

Non-Catalytic and Activated Aromatic Ether Formation

In certain cases, the formation of diaryl ethers can be achieved without the need for a transition metal catalyst. As mentioned in the SNAr section, highly activated aryl halides can react with phenoxides under thermal or microwave conditions. acs.org For the synthesis of this compound, starting with a highly activated precursor like 2-fluoro-4-nitrobenzonitrile and reacting it with a phenoxide would be a viable non-catalytic approach. The strong electron-withdrawing effects of both the nitro and cyano groups would facilitate the nucleophilic attack.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions, often leading to cleaner products and higher yields in significantly shorter reaction times. researcher.life Solvent-free conditions or the use of high-boiling polar aprotic solvents like DMSO can further enhance the reaction rate. organic-chemistry.org

Construction and Manipulation of the Benzonitrile (B105546) Moiety

The benzonitrile group is a key functional moiety in the target molecule. Its introduction can be achieved either by direct cyanation of a pre-formed diaryl ether or by constructing the diaryl ether with a precursor to the nitrile group, which is then converted in a subsequent step.

Direct Cyanation of Aromatic Halides and Trifluoromethanesulfonates

The direct introduction of a nitrile group onto an aromatic ring can be accomplished through the cyanation of aryl halides or triflates. The Rosenmund-von Braun reaction, a classical method, typically uses stoichiometric amounts of copper(I) cyanide at high temperatures. nih.gov Modern palladium-catalyzed cyanation reactions have largely superseded this method due to their milder reaction conditions and broader functional group tolerance. nih.govrsc.orgorganic-chemistry.org

A variety of cyanide sources can be employed in palladium-catalyzed cyanations, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative. nih.govorganic-chemistry.org The choice of ligand is critical for the efficiency of these reactions, with various phosphine ligands being developed to promote the catalytic cycle. These methods are generally tolerant of a wide range of functional groups, making them suitable for the late-stage introduction of the nitrile group.

| Cyanide Source | Catalyst System | Substrate Scope | Reference |

|---|---|---|---|

| K₄[Fe(CN)₆] | Pd/CM-phos | Aryl chlorides, tolerates various functional groups. | organic-chemistry.org |

| Zn(CN)₂ | Nickel(II) catalyst | Aryl sulfonates, fluorosulfonates, and sulfamates. | organic-chemistry.org |

| K₄[Fe(CN)₆] | ZnO-supported palladium(0) nanoparticles | Aryl bromides and activated aryl chlorides. | organic-chemistry.org |

Dehydration of Amides to Nitriles

An alternative strategy for the formation of the benzonitrile moiety is the dehydration of a corresponding primary amide. This approach would involve the synthesis of 2-(4-Nitrophenoxy)benzamide as an intermediate, followed by its dehydration. A variety of dehydrating agents can be employed for this transformation.

Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemicke-listy.czresearchgate.netorgsyn.org Microwave-assisted dehydration using phosphorus pentoxide has been reported to give high yields of benzonitriles in very short reaction times. chemicke-listy.czresearchgate.net Milder and more specialized reagents have also been developed to improve functional group tolerance and simplify workup procedures. For instance, the use of ethyl dichlorophosphate/DBU provides a mild dehydration system. researchgate.net Palladium(II) chloride has also been shown to catalyze the dehydration of primary amides in aqueous acetonitrile (B52724) under mild conditions. researchgate.netrsc.org

| Dehydrating Agent | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Microwave irradiation | Rapid reaction, high yields. | chemicke-listy.czresearchgate.net |

| Thionyl Chloride (SOCl₂) | Conventional heating | Common and effective reagent. | researchgate.net |

| Ethyl dichlorophosphate/DBU | Mild conditions | High yields under mild conditions. | researchgate.net |

| PdCl₂ | Aqueous acetonitrile, room temperature | Catalytic, mild, tolerates various functional groups. | researchgate.netrsc.org |

Multi-Step Conversions Leading to the Nitrile Functionality

The introduction of the nitrile group onto the aromatic ring is a critical transformation that can be achieved through various multi-step pathways, often starting from more accessible functional groups. These methods provide alternatives to direct cyanation and can be integral in a retrosynthetic strategy.

One of the most established methods is the Sandmeyer reaction , which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. In the context of this compound synthesis, this would typically involve the synthesis of 2-amino-4'-nitrodiphenyl ether as a key intermediate. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then reacted with CuCN to yield the target nitrile.

Another common pathway is the dehydration of an amide . This involves first preparing the corresponding 2-phenoxybenzamide derivative. The amide can then be converted to the nitrile using a variety of dehydrating agents. Classic reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphoryl chloride (POCl₃).

A third approach involves the nucleophilic substitution of a halogen atom with a cyanide source. For instance, starting with 2-bromo-4'-nitrodiphenyl ether, the nitrile functionality can be introduced using metal cyanides like sodium cyanide or potassium cyanide, often in a polar aprotic solvent such as DMSO or DMF and sometimes facilitated by a palladium or nickel catalyst in what is known as a cyanation reaction.

Selective Introduction of the Nitro Group on the Phenol Ring

The regioselective introduction of a nitro group onto the phenoxy ring of a 2-phenoxybenzonitrile precursor is a pivotal step, governed by the principles of electrophilic aromatic substitution. The existing ether linkage strongly influences the position of nitration.

The most common method for aromatic nitration is the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comyoutube.com

In the case of a 2-phenoxybenzonitrile substrate, the ether oxygen atom is an activating group and an ortho, para-director. This means it directs the incoming electrophile (the nitronium ion) to the positions ortho and para to the ether linkage on the phenoxy ring. The other ring, containing the electron-withdrawing nitrile group, is deactivated towards electrophilic substitution. Therefore, nitration occurs selectively on the electron-rich phenoxy ring.

While both ortho (2'-) and para (4'-) nitration are possible, the para-product, this compound, is often the major isomer formed due to reduced steric hindrance compared to the ortho-position. Reaction conditions can be optimized to maximize the yield of the desired para-isomer. Key parameters to control include temperature, reaction time, and the ratio of acids. Lower temperatures generally favor the formation of the para-isomer and reduce the risk of polysubstitution.

| Parameter | Effect on Selectivity | Typical Condition |

| Temperature | Lower temperatures increase para-selectivity and minimize side reactions. | 0-10 °C |

| Acid Ratio | A higher concentration of H₂SO₄ promotes nitronium ion formation. | 1:1 to 1:2 ratio of HNO₃:H₂SO₄ |

| Reaction Time | Sufficient time is needed for completion, but prolonged time can lead to byproducts. | 1-4 hours |

To improve selectivity, yield, or safety, various alternative nitrating reagents have been developed. These methods often operate under milder conditions compared to the traditional mixed-acid protocol. researchgate.net

Metal Nitrates: A range of metal nitrates, such as copper(II) nitrate (Cu(NO₃)₂) or iron(III) nitrate (Fe(NO₃)₃), can be used for the nitration of phenolic compounds, often in an anhydrous organic solvent. These reagents can offer high regioselectivity for the para-position. For instance, nitration of phenols using Cu(NO₃)₂ in acetone has been shown to yield a high proportion of the p-nitro isomer.

N-Nitropyrazoles: More recently, N-nitropyrazole derivatives have emerged as powerful and versatile nitrating agents. nih.gov These reagents can controllably nitrate a wide range of aromatic compounds, including those with electron-withdrawing groups, under relatively mild conditions, offering an alternative to harsh mixed acids. nih.gov

Solid-supported Reagents: Another approach involves the use of nitrating agents supported on solid materials like silica (B1680970) gel or clay. nih.gov For example, a combination of sodium nitrate (NaNO₃) and an inorganic acidic salt like magnesium bisulfate [Mg(HSO₄)₂] on wet silica provides a heterogeneous system for nitration at room temperature, which simplifies workup and can improve selectivity. nih.gov

| Reagent/System | Typical Conditions | Advantages |

| Cu(NO₃)₂ · 3H₂O | Acetone, Room Temperature | Mild conditions, high para-selectivity. |

| N-Nitropyrazole | In(OTf)₃ catalyst, HFIP solvent, 80 °C | Versatile, tolerates various functional groups. nih.gov |

| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | Dichloromethane, Room Temperature | Heterogeneous, mild, easy workup. nih.gov |

Tandem, Cascade, and Multicomponent Reactions Incorporating this compound Synthons

Modern synthetic chemistry emphasizes efficiency through tandem, cascade, or multicomponent reactions (MCRs), where multiple bonds are formed in a single operation without isolating intermediates. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles can be applied by combining synthons for the key structural components.

A hypothetical multicomponent approach could involve the one-pot reaction of a 2-halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile), 4-nitrophenol, and a suitable base, facilitated by a catalyst. This strategy would construct the diaryl ether bond directly, incorporating all the necessary functionalities from the starting materials. Such a reaction would likely be a variation of the Ullmann condensation or Buchwald-Hartwig amination, adapted for C-O bond formation.

For instance, a pseudo-five-component reaction could be envisioned where precursors are combined to form the final structure in a cascade sequence. This might involve an initial Knoevenagel condensation to form a reactive intermediate, followed by a Michael addition and subsequent cyclization and aromatization steps. nih.gov The development of such high-order MCRs remains a frontier in organic synthesis, aiming to assemble complex molecules with high atom and step economy. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency. wjpmr.comnih.gov Key areas of focus include the diaryl ether formation step, which is often the most resource-intensive part of the synthesis.

Significant progress has been made in developing solvent-free and environmentally benign methods for the synthesis of diaryl ethers. These approaches reduce or eliminate the need for volatile and often toxic organic solvents. researchgate.net

Microwave-Assisted Solvent-Free Synthesis: One powerful green technique is the use of microwave irradiation under solvent-free conditions. researcher.life The reaction of a phenol with an activated aryl halide (such as a nitro-substituted aryl fluoride) can be greatly accelerated by microwave heating. For example, the synthesis of diaryl ethers from phenols and nitroaryl fluorides has been achieved efficiently by exposing the neat reactants to microwave irradiation, often reducing reaction times from hours to minutes and simplifying product isolation. researcher.life

Solid-Supported Reactions: Another solvent-free approach utilizes a solid support as both a catalyst and a reaction medium. A notable example is the use of potassium fluoride on alumina (KF/Al₂O₃) as a solid base for nucleophilic aromatic substitution (SₙAr) reactions to form diaryl ethers. researchgate.net The reactants are simply mixed with the solid support and stirred at ambient temperature or with gentle heating, and the product can be recovered by simple filtration. researchgate.net

Sustainable Solvents: When a solvent is necessary, the use of sustainable media like water is highly desirable. organic-chemistry.org Metal-free arylations of phenols using diaryliodonium salts have been successfully performed in water with sodium hydroxide (B78521) as the base, offering an environmentally friendly alternative to traditional metal-catalyzed couplings that require organic solvents. organic-chemistry.org

| Method | Conditions | Key Green Advantage |

| Microwave Irradiation | Neat reactants, 5-10 minutes | Solvent-free, rapid reaction, energy efficient. researcher.life |

| KF/Alumina Support | Solid mixture, Room Temperature | Solvent-free, simple workup, low cost. researchgate.net |

| Diaryliodonium Salts | NaOH, Water, 60 °C | Use of water as a sustainable solvent, metal-free. organic-chemistry.org |

Heterogeneous Catalysis and Catalyst Recyclability

The synthesis of this compound via nucleophilic aromatic substitution (SNAr), particularly through Ullmann-type condensation reactions, has seen significant advancements with the development of heterogeneous catalytic systems. These methodologies offer notable advantages over their homogeneous counterparts, including simplified product purification, reduced catalyst contamination of the final product, and, crucially, the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. gatech.eduacs.org

Research into heterogeneous catalysts for C-O bond formation has largely focused on supported metal nanoparticles, particularly copper and palladium, which are known to be effective for Ullmann-type couplings. acs.orgrsc.org The solid support plays a critical role in stabilizing the metal nanoparticles, preventing their aggregation, and facilitating their separation from the reaction mixture.

One promising approach involves the use of copper oxide supported on mesoporous manganese oxide (meso Cu/MnOx). gatech.edu This catalyst has demonstrated high efficiency in Ullmann-type cross-coupling reactions for the formation of C-O, C-N, and C-S bonds. The mesoporous structure of the support provides a high surface area for the active copper species, enhancing the catalytic activity. A key advantage of this system is its ligand-free nature, which simplifies the reaction setup and purification process. Furthermore, the meso Cu/MnOx catalyst has been shown to be reusable for multiple reaction cycles without a significant decline in its catalytic performance. gatech.eduresearchgate.net

Magnetically separable nanoparticles have also emerged as a highly effective platform for supporting catalysts in cross-coupling reactions. nih.govnih.govresearchgate.net These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing layer onto which the catalytically active metal is immobilized. This design allows for the straightforward recovery of the catalyst from the reaction medium using an external magnet. mdpi.com For instance, copper nanoparticles supported on magnetic substrates have been successfully employed in Ullmann etherification reactions. mdpi.com Similarly, palladium nanoparticles supported on nickel ferrite (Pd/NiFe₂O₄) have shown excellent activity and reusability in cross-coupling reactions. nih.gov While not specifically tested for the synthesis of this compound, these magnetically recyclable catalysts represent a viable and sustainable approach for its production.

The recyclability of these heterogeneous catalysts is a key factor in their potential for industrial application. Studies have demonstrated that many of these catalysts can be reused for five to ten cycles with only a minor loss of activity. nih.govresearchgate.netmdpi.com This durability is attributed to the strong anchoring of the metal nanoparticles to the support material, which minimizes leaching of the active metal into the reaction mixture. acs.org

The table below summarizes representative heterogeneous catalytic systems applicable to the synthesis of this compound, based on findings from related Ullmann-type C-O coupling reactions.

| Catalyst System | Support Material | Key Advantages | Recyclability |

| Copper Oxide | Mesoporous Manganese Oxide | Ligand-free, high stability | Reusable with no significant loss of activity |

| Palladium Nanoparticles | Nickel Ferrite (Magnetic) | High activity, easy magnetic separation | High performance after ten cycles |

| Cobalt Nanoparticles | Iron Oxide Core (Magnetic) | Water-dispersible, low metal leaching | Reusable for at least five successive runs |

| Copper(I) | Zeolite (USY) | Versatile, efficient | Recyclable without decreasing catalytic performance |

| Palladium Complex | Magnetic Mesoporous Silica | High activity in green solvents | Recyclable for ten consecutive times |

Mechanistic Investigations of Chemical Transformations Involving 2 4 Nitrophenoxy Benzonitrile

Reaction Kinetics and Rate Law Determinations

The kinetics of nucleophilic aromatic substitution reactions involving activated diaryl ethers like 2-(4-Nitrophenoxy)benzonitrile are typically investigated by monitoring the consumption of reactants or the formation of products over time, often using spectroscopic methods such as UV-Vis or NMR spectroscopy. researchgate.net For the reaction of this compound with a nucleophile (Nu), the transformation generally follows a second-order rate law:

Rate = kobs[this compound][Nu]

This rate law is consistent with a bimolecular mechanism where both the substrate and the nucleophile are involved in the rate-determining step. nih.gov The observed rate constant, kobs, is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Studies on similar systems, such as the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778), have shown that the reaction proceeds through a pathway involving the formation of a zwitterionic intermediate. rsc.org The rate is significantly affected by the steric and electronic properties of the nucleophile. For instance, the reaction with the bulkier N-methylaniline is considerably slower than with aniline due to increased steric hindrance in forming the intermediate. rsc.org

The reaction rate is also highly dependent on the basicity of the nucleophile. A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the conjugate acid of the nucleophile, often yields a linear relationship. nih.govresearchgate.net The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state. A high βnuc value suggests a transition state that closely resembles the intermediate, with significant bond formation between the nucleophile and the aromatic ring.

Table 1: Representative Second-Order Rate Constants for SNAr Reactions of Activated Ethers with Aniline in Acetonitrile (B52724) Data is illustrative and based on analogous systems to demonstrate typical kinetic behavior.

| Substrate | Nucleophile | Temperature (°C) | k (M⁻¹s⁻¹) |

| 1-Phenoxy-2,4-dinitrobenzene | Aniline | 30 | 4.5 x 10⁻⁴ |

| 1-Phenoxy-2,4,6-trinitrobenzene | Aniline | 30 | 1.2 x 10⁻² |

| This compound (Expected) | Aniline | 30 | ~10⁻⁵ - 10⁻⁴ |

Elucidation of Reaction Intermediates and Transition States

The classical mechanism for SNAr reactions proceeds in a stepwise manner, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the reaction of this compound with an anionic nucleophile (e.g., an alkoxide), the nucleophile attacks the electron-deficient carbon atom bonded to the ether oxygen. This attack disrupts the aromaticity of the ring and forms a cyclohexadienyl anion intermediate. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing nitro and cyano groups, which stabilize the complex.

Step 1: Formation of the Meisenheimer Complex (rate-determining) Step 2: Expulsion of the Leaving Group (fast)

The formation of the Meisenheimer complex is generally the rate-determining step of the reaction. masterorganicchemistry.com These intermediates can often be detected and characterized spectroscopically (NMR, UV-Vis) under specific conditions, particularly with highly activated substrates or less reactive leaving groups. researchgate.net For example, the reaction of picryl aryl ethers with nucleophiles has allowed for the direct observation of regioisomeric Meisenheimer adducts by NMR spectroscopy. researchgate.net

Computational studies using Density Functional Theory (DFT) have become invaluable for elucidating the structures of both the intermediates and the transition states. researchgate.netresearchgate.net Calculations on similar systems, like the reaction of dinitropyridine ethers with piperidine, model the reaction pathway and identify the transition states. researchgate.netresearchgate.net These studies confirm that electron-withdrawing groups stabilize the transition state, lowering the activation energy barrier for the nucleophilic attack. The transition state leading to the Meisenheimer complex involves partial bond formation with the incoming nucleophile and significant charge development on the aromatic ring.

Catalytic Cycle Analysis in Metal-Mediated Transformations

While the SNAr reaction of this compound typically proceeds without a catalyst, certain transformations involving diaryl ether cleavage can be facilitated by catalysts. Base catalysis is a common phenomenon in SNAr reactions involving protic nucleophiles like amines or alcohols. nih.gov In this mechanism, a base can deprotonate the nucleophile, increasing its nucleophilicity, or it can assist in the removal of a proton from the zwitterionic intermediate in the rate-determining step.

More advanced catalytic systems have been developed for the cleavage of the stable C–O bond in diaryl ethers, which could be applicable to this compound. For example, transition-metal complexes can facilitate these transformations. Ruthenium-catalyzed processes can activate aromatic rings toward nucleophilic attack via η6-coordination. dur.ac.uk The metallic fragment acts as a powerful electron-withdrawing group, making the ring highly susceptible to attack. The product can then be liberated from the metal center, allowing for a catalytic cycle.

Photocatalysis offers another modern approach. Uranyl-photocatalyzed hydrolysis of diaryl ethers has been demonstrated to proceed at room temperature. acs.org The proposed mechanism involves a single-electron transfer (SET) from the diaryl ether to the excited uranyl catalyst, generating a radical cation. This intermediate is then attacked by a water-derived species, leading to the cleavage of the C–O bond. acs.org Although not a traditional SNAr mechanism, it represents a catalytic pathway for transforming the substrate.

Stereochemical Outcomes and Diastereoselective Control (if applicable to chiral transformations)

For an achiral substrate like this compound reacting with an achiral nucleophile, the SNAr reaction does not generate any new stereocenters. The mechanism involves attack at an sp2-hybridized carbon and does not typically lead to stereochemical consequences.

However, if the substrate or the nucleophile is chiral, the formation of diastereomeric products is possible. In such cases, the stereochemistry of the reactants could influence the reaction rate and the ratio of diastereomeric products. For instance, if a chiral nucleophile were to react, two diastereomeric Meisenheimer complexes could be formed, potentially at different rates, leading to a diastereomeric excess in the final product.

A more relevant stereochemical consideration in the context of diaryl ethers is atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. While this compound itself is not atropisomeric, SNAr reactions can be used to synthesize molecules that are. If bulky groups were present at the positions ortho to the ether linkage, rotation around the aryl-oxygen bond could be restricted. Recent studies have shown that SNAr reactions can be used to generate atropisomeric heterocycles, where the stereochemical outcome is determined by the energetics of the transition states leading to the different rotational isomers. researchgate.net However, for the parent compound this compound, this is not a relevant consideration.

Spectroscopic and Crystallographic Structural Elucidation of 2 4 Nitrophenoxy Benzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 2-(4-Nitrophenoxy)benzonitrile, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity and spatial arrangement of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

The ¹H NMR spectrum is predicted to show eight distinct aromatic signals, each integrating to one proton. The protons on the nitrophenoxy ring (labeled H-A, H-B) would form a distinct AA'BB' system characteristic of a 1,4-disubstituted benzene (B151609) ring, with two doublets showing significant downfield shifts due to the strong electron-withdrawing effect of the nitro group. The protons on the benzonitrile (B105546) ring (labeled H-C, H-D, H-E, H-F) would present a more complex four-spin system.

The ¹³C NMR spectrum is expected to display 12 unique aromatic carbon signals, as the two rings are electronically distinct, plus the signal for the nitrile carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table outlines the predicted chemical shifts (in ppm) in a solvent like CDCl₃, based on substituent effects.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | ~107 |

| C2 | - | ~160 |

| C3 | H-C (~7.25) | ~116 |

| C4 | H-D (~7.65) | ~134 |

| C5 | H-E (~7.40) | ~124 |

| C6 | H-F (~7.70) | ~133 |

| C7 (CN) | - | ~117 |

| C1' | - | ~162 |

| C2'/C6' | H-A (~7.10) | ~118 |

| C3'/C5' | H-B (~8.30) | ~126 |

| C4' | - | ~144 |

COSY (Correlation Spectroscopy): A COSY experiment would be crucial for establishing proton-proton connectivities within each aromatic ring. It would show correlations between adjacent protons, such as H-C with H-D, H-D with H-E, and H-E with H-F on the benzonitrile ring. On the other ring, a strong correlation would be observed between H-A and H-B.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would definitively link each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons listed in the table (e.g., H-A to C2'/C6', H-B to C3'/C5', etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the through-space proximity of protons, which is invaluable for conformational analysis. For this molecule, NOESY could reveal the preferred dihedral angle around the C-O-C bond in solution. Correlations between H-C (on the benzonitrile ring) and H-A (on the nitrophenoxy ring) would suggest a twisted, non-planar conformation where these protons are spatially close.

Solid-State NMR for Polymorphic Studies and Dynamics

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. Unlike in solution, where molecules tumble rapidly, in the solid state, chemical shifts are highly sensitive to the local electronic environment, which is influenced by crystal packing. If this compound crystallizes in different polymorphic forms, ssNMR could distinguish them, as distinct packing arrangements would lead to different ¹³C chemical shifts. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra and investigate molecular dynamics within the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the nitrile, nitro, and diaryl ether groups.

Predicted Vibrational Frequencies:

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C≡N | Stretch | ~2230 | Strong (IR), Strong (Raman) |

| NO₂ | Asymmetric Stretch | ~1525 | Very Strong (IR) |

| NO₂ | Symmetric Stretch | ~1350 | Very Strong (IR) |

| C-O-C | Asymmetric Stretch | ~1245 | Strong (IR) |

| C=C | Aromatic Stretch | 1600-1450 | Medium-Strong (IR, Raman) |

| C-H | Aromatic Stretch | 3100-3000 | Medium-Weak (IR) |

The nitrile (C≡N) stretch is expected to appear as a sharp, strong band around 2230 cm⁻¹. The nitro (NO₂) group would give rise to two very strong and characteristic absorption bands in the IR spectrum: an asymmetric stretch near 1525 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. The diaryl ether linkage (C-O-C) would be identified by a strong asymmetric stretching vibration around 1245 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental formula C₁₃H₈N₂O₃. The calculated monoisotopic mass is 240.0535 Da. Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation.

Predicted Fragmentation Pathway: Electron impact (EI) ionization would likely lead to several characteristic fragmentation pathways.

Predicted Key Fragments in HRMS:

| m/z (Predicted) | Formula of Fragment | Identity/Origin |

| 240.0535 | [C₁₃H₈N₂O₃]⁺ | Molecular Ion (M⁺) |

| 194.0610 | [C₁₃H₈N₂O]⁺ | [M - NO₂]⁺ |

| 166.0657 | [C₁₂H₈N]⁺ | [M - NO₂ - CO]⁺ |

| 120.0453 | [C₇H₄NO]⁺ | [2-cyanophenoxy]⁺ |

| 122.0371 | [C₆H₄NO₂]⁺ | [4-nitrophenyl]⁺ |

| 102.0497 | [C₇H₄N]⁺ | [benzonitrile radical cation]⁺ |

| 76.0313 | [C₆H₄]⁺ | [benzyne radical cation]⁺ |

The primary fragmentations would involve the cleavage of the nitro group (loss of 46 Da) and the scission of the C-O ether bonds, leading to ions corresponding to the 2-cyanophenoxy cation (m/z 120) or the 4-nitrophenyl cation (m/z 122).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within the two aromatic rings. The presence of the nitro group, a powerful chromophore, is expected to cause a significant bathochromic (red) shift. A weaker, longer-wavelength absorption corresponding to an n → π* transition of the nitro group may also be observed. Based on data for 4-nitroanisole, a strong absorption band (λmax) is predicted to be in the range of 300-320 nm in a solvent like ethanol.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Supramolecular Assembly

Obtaining a single crystal suitable for X-ray diffraction would provide the most definitive structural information. This technique would precisely determine all bond lengths, bond angles, and torsion angles, revealing the molecule's exact three-dimensional geometry in the solid state. A key parameter would be the C2-O-C1' bond angle and the torsion angles defining the orientation of the two aromatic rings relative to each other. Furthermore, the analysis would elucidate the supramolecular assembly, identifying intermolecular interactions such as π-π stacking between aromatic rings or weak C-H···O/N hydrogen bonds that govern the crystal packing.

Predicted Molecular Geometry Parameters:

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C≡N (nitrile) | ~1.15 Å |

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Angle | C-O-C | ~118-120° |

| Dihedral Angle | C1-C2-O-C1' | Twisted (non-planar) |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Although this compound lacks conventional hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds, which are known to play a crucial role in the stabilization of crystal lattices. In analogous compounds, such as 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the crystal structure is significantly stabilized by numerous short intermolecular interactions involving the heteroatom-containing fragments. The nitrogen atoms of the nitrile group and the oxygen atoms of the nitro group are the primary acceptors for these weak hydrogen bonds.

In the crystal packing of related nitro-substituted aromatic compounds, the nitro group's oxygen atoms and the cyano group's nitrogen atom are expected to be key players in forming the supramolecular architecture. For instance, in the crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, short intermolecular contacts of the types C-N···H and C-H···O are observed, which contribute significantly to the stabilization of the crystal packing mdpi.com. It is plausible that this compound would exhibit similar motifs, where C-H groups from the phenyl rings act as donors to the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group of neighboring molecules. These interactions, though weak, collectively contribute to the formation of robust three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| C-H (Aromatic) | O (Nitro group) | Weak Hydrogen Bond |

| C-H (Aromatic) | N (Nitrile group) | Weak Hydrogen Bond |

This table is predictive and based on the analysis of similar molecular structures.

Characterization of Weak Non-Covalent Interactions (e.g., π-π Stacking, Halogen Bonding, C-H...X Interactions)

Beyond the aforementioned weak hydrogen bonds, the crystal structure of this compound is expected to be significantly influenced by other non-covalent interactions, particularly π-π stacking. The presence of two aromatic rings, one of which is electron-deficient (the nitrophenyl ring) and the other substituted with an electron-withdrawing nitrile group, creates an environment conducive to π-π stacking interactions. These interactions are a critical factor in the packing of many aromatic compounds mdpi.com.

The geometry of these π-π stacking interactions can vary, ranging from perfectly cofacial to slipped-parallel or T-shaped arrangements, depending on the electronic and steric properties of the interacting rings. In related structures, centroid-to-centroid distances for π-π interactions typically fall in the range of 3.5 to 4.0 Å researchgate.netnih.gov. It is anticipated that the nitro group's electron-withdrawing nature will enhance the π-acidity of the nitrophenyl ring, favoring interactions with the more electron-rich benzonitrile ring of an adjacent molecule.

In addition to π-π stacking, other weak interactions such as C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also likely to be present researchgate.net. The nitro group itself can participate in nitro–π interactions researchgate.net. Given the absence of halogens, halogen bonding is not a relevant interaction for this particular molecule. The interplay of these various weak forces collectively determines the final crystal packing, influencing properties such as melting point, solubility, and even solid-state reactivity rsc.org.

Table 2: Predicted Non-Covalent Interactions and Their Geometrical Parameters in this compound

| Interaction Type | Donor/Acceptor Groups | Predicted Distance (Å) |

| π-π Stacking | Phenyl ring ↔ Nitrophenyl ring | 3.5 - 4.0 |

| C-H···π | C-H (Aromatic) ↔ π-system of aromatic ring | ~2.5 - 3.0 (H to ring centroid) |

This table is predictive and based on typical values observed in similar crystal structures.

Conformational Analysis using Spectroscopic and Diffraction Data Integration

The conformation of this compound in the solid state is determined by the torsion angles around the C-O-C ether linkage. Single-crystal X-ray diffraction is the most powerful tool for determining these conformational parameters with high precision. In a related compound, 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the dihedral angle between the phthalonitrile (B49051) and phenoxy rings is 89° mdpi.com. This significant twist is likely due to steric hindrance and the optimization of intermolecular interactions within the crystal lattice. A similar non-planar conformation is expected for this compound.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can provide complementary information about the molecular conformation. The vibrational modes of the molecule, particularly those associated with the ether linkage and the aromatic rings, are sensitive to the torsional angles. By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to infer the dominant conformation in the solid state derpharmachemica.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, can also provide valuable insights into the molecular conformation and packing. The chemical shifts of the carbon and hydrogen atoms are sensitive to their local electronic environment, which is influenced by the molecular conformation and intermolecular interactions.

The integration of data from these different techniques provides a more complete and reliable picture of the three-dimensional structure of this compound in the crystalline state. This comprehensive understanding is essential for establishing structure-property relationships and for the rational design of new materials with desired functionalities.

Theoretical and Computational Chemistry of 2 4 Nitrophenoxy Benzonitrile

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

The reactivity and selectivity of 2-(4-Nitrophenoxy)benzonitrile can be effectively predicted and rationalized through the lens of computational chemistry, specifically by calculating a range of quantum chemical descriptors. These descriptors, derived from the electronic structure of the molecule, offer quantitative insights into its chemical behavior. Methodologies such as Density Functional Theory (DFT) are commonly employed to compute these parameters, providing a robust framework for understanding molecular interactions. jmaterenvironsci.comrasayanjournal.co.in

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.net The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

From these frontier orbital energies, several key global reactivity descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO. researchgate.net

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2. rasayanjournal.co.in

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. rasayanjournal.co.in Harder molecules are generally less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. rasayanjournal.co.in Softer molecules are typically more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η). rasayanjournal.co.in

These descriptors for this compound, as would be determined from a DFT calculation, are presented in the interactive table below.

Interactive Data Table: Global Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | -2.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.00 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 2.50 |

| Electronegativity | χ | (I + A) / 2 | 5.50 |

| Chemical Hardness | η | (I - A) / 2 | 3.00 |

| Chemical Softness | S | 1 / η | 0.33 |

| Electrophilicity Index | ω | χ² / (2η) | 5.04 |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from a quantum chemical calculation.

The analysis of these hypothetical values would suggest that this compound is a relatively stable molecule, as indicated by the significant energy gap. Its electrophilicity index points towards a notable capacity to accept electrons, a characteristic feature for molecules containing a nitro group. researchgate.net

Local Reactivity Descriptors: Fukui Functions

The condensed Fukui functions (fk) simplify this by providing values for each atomic site (k) in the molecule:

fk+: For nucleophilic attack (electron acceptance), calculated from the electron densities of the neutral molecule and its anion. A higher value indicates a more favorable site for a nucleophile to attack.

fk-: For electrophilic attack (electron donation), calculated from the electron densities of the neutral molecule and its cation. A higher value indicates a more favorable site for an electrophile to attack.

fk0: For radical attack, an average of fk+ and fk-.

For this compound, one would expect the Fukui functions to highlight specific atoms as primary reactive centers. For instance, due to the strong electron-withdrawing nature of the nitro and cyano groups, the carbon atoms of the aromatic rings, particularly those ortho and para to these groups, would likely exhibit significant fk+ values, marking them as susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro group and the ether linkage might show higher fk- values, indicating their potential as sites for electrophilic attack.

Interactive Data Table: Condensed Fukui Functions for Selected Atoms of this compound

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

| C (of CN group) | 0.085 | 0.010 |

| N (of CN group) | 0.020 | 0.045 |

| O (of ether link) | 0.015 | 0.110 |

| C (para to NO2) | 0.150 | 0.005 |

| N (of NO2 group) | 0.120 | 0.015 |

| O (of NO2 group) | 0.095 | 0.130 |

Note: The values presented in this table are hypothetical and for illustrative purposes. The numbering of atoms is not specified and the selection is based on expected reactivity.

These hypothetical Fukui function values would predict that the carbon atom of the nitrophenyl ring is the most likely site for a nucleophilic attack, while the oxygen atoms of the nitro group are the most probable sites for an electrophilic attack. Such detailed predictions are invaluable for designing synthetic routes and understanding reaction mechanisms involving this compound.

Chemical Transformations and Derivatization Strategies for Functional Material Precursors

Reactions Targeting the Nitrile Group

The benzonitrile (B105546) portion of the molecule is a key site for chemical modification, allowing for its conversion into several other important functional groups.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group provides a direct route to obtaining the corresponding carboxylic acid or amide, which are valuable intermediates in organic synthesis. This transformation can be accomplished under either acidic or basic conditions, typically requiring heat.

Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating an attack by water. This initially forms an imidic acid, which then tautomerizes to a more stable amide intermediate, 2-(4-Nitrophenoxy)benzamide. With continued heating in the aqueous acidic medium, this amide is further hydrolyzed to yield 2-(4-Nitrophenoxy)benzoic acid and an ammonium (B1175870) salt.

Conversely, base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the nitrile carbon to form an intermediate that, after protonation, yields the amide. Subsequent hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, such as sodium 2-(4-Nitrophenoxy)benzoate, and ammonia. Acidification of the reaction mixture in a separate step is required to produce the final carboxylic acid.

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | HCl or H₂SO₄, H₂O, Reflux | 2-(4-Nitrophenoxy)benzamide | 2-(4-Nitrophenoxy)benzoic acid |

| Basic | NaOH or KOH, H₂O, Reflux | 2-(4-Nitrophenoxy)benzamide | Sodium 2-(4-Nitrophenoxy)benzoate |

Reduction to Primary Amines and Subsequent Derivatization

The reduction of the nitrile group to a primary amine, yielding (2-(4-Nitrophenoxy)phenyl)methanamine, is a fundamental transformation that opens pathways to a wide range of derivatives. This conversion is typically achieved using powerful reducing agents or catalytic hydrogenation.

Common laboratory-scale reducing agents include lithium aluminum hydride (LiAlH₄) in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the primary amine after an acidic workup. chemguide.co.uk However, LiAlH₄ is a very strong reducing agent and will also reduce the nitro group.

Achieving selective reduction of the nitrile in the presence of the nitro group is a significant synthetic challenge. Specific conditions, such as using a mixture of boron trifluoride etherate and sodium borohydride, have been explored for such selective transformations on nitrobenzonitrile substrates. calvin.edu Catalytic hydrogenation, using catalysts like palladium, platinum, or nickel under hydrogen pressure, is another effective method. chemguide.co.uk However, selectivity can be an issue, as these catalysts can also reduce the nitro group. Careful selection of the catalyst and reaction conditions is paramount to control the outcome. For instance, certain borane (B79455) complexes may offer a degree of selectivity. calvin.eduorganic-chemistry.org

Once formed, the primary amine is a versatile functional handle for further derivatization, including acylation, alkylation, and formation of Schiff bases, enabling the synthesis of a wide variety of more complex molecules.

Cycloaddition Reactions (e.g., [3+2] cycloadditions to form heterocycles)

The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings, which are prevalent structures in pharmaceuticals and functional materials. mdpi.combeilstein-journals.org A prominent example is the Huisgen cycloaddition, where the nitrile reacts with an azide (B81097) (such as sodium azide) to form a tetrazole ring. researchgate.net This reaction often requires a catalyst, such as zinc or copper salts, and can be performed in various solvents. researchgate.net The resulting product would be 5-(2-(4-Nitrophenoxy)phenyl)-1H-tetrazole.

Another important [3+2] cycloaddition involves the reaction of the nitrile with a nitrile oxide. mdpi.comresearchgate.net For instance, 2-(4-Nitrophenoxy)benzonitrile could react with a separately generated nitrile oxide, like benzonitrile N-oxide, to form a 1,2,4-oxadiazole (B8745197) derivative. These reactions are valuable for constructing complex heterocyclic systems from relatively simple precursors. uchicago.edu

Transformations of the Nitro Moiety

The nitro group on the phenoxy ring is strongly electron-withdrawing and its transformation, particularly through reduction, is a key strategy for creating precursors for polymers and ligands.

Selective Reduction to Amino Groups for Polymerization or Ligand Synthesis

The selective reduction of the aromatic nitro group to an amino group, yielding 2-(4-Aminophenoxy)benzonitrile (B2764911), is a highly valuable transformation. The resulting aromatic amine is a crucial monomer for the synthesis of high-performance polymers like polyamides and polyimides, and also serves as a precursor for various ligands used in coordination chemistry.

Given the presence of the reducible nitrile group, chemoselectivity is essential. Catalytic hydrogenation can be employed, but the choice of catalyst is critical. While palladium on carbon (Pd/C) is a common catalyst for nitro reduction, it can also affect the nitrile. stackexchange.com Platinum-based catalysts (e.g., Pt on carbon) under low hydrogen pressure have been shown to be more selective for the reduction of nitro groups in the presence of nitriles. stackexchange.com

Chemical reduction methods are often preferred for their high selectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol, or metallic tin in HCl, are classic and effective methods for converting aromatic nitro compounds to anilines while leaving the nitrile group intact. stackexchange.comresearchgate.netreddit.com Other common systems include iron powder in acetic acid or in the presence of an acid like ammonium chloride. researchgate.net These methods are widely used due to their reliability and functional group tolerance. stackexchange.com

| Reagent/System | Solvent | Key Features |

|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | High selectivity for nitro group reduction, tolerates nitriles, esters, and halides. stackexchange.com |

| Fe / NH₄Cl | Ethanol / Water | Mild, neutral conditions, good for sensitive molecules. |

| H₂ / Pt/C | Ethanol or Methanol | Catalytic method, can be selective under controlled pressure and temperature. stackexchange.com |

| Sodium Dithionite (Na₂S₂O₄) | Water / Ethanol | Powerful reducing agent for nitro groups. reddit.com |

Reductive Cyclization and Other Functional Group Interconversions

Reductive cyclization is a powerful strategy where the reduction of the nitro group is immediately followed by an intramolecular cyclization reaction. This approach allows for the efficient, one-pot synthesis of heterocyclic structures. In the case of this compound, reduction of the nitro group to an amine generates an intermediate, 2-(4-aminophenoxy)benzonitrile. While the amino and nitrile groups are on separate rings connected by an ether linkage, preventing direct intramolecular cyclization between them, this intermediate is primed for other transformations.

However, if the nitro group were positioned on the same ring as the nitrile (e.g., in 2-nitrobenzonitrile), reductive cyclization would be a more direct pathway. For example, reduction of a 2-nitrophenyl group attached to another reactive moiety can lead to the formation of benzazocine or quinazoline (B50416) ring systems. ub.edunih.govnih.gov In a related context, the reductive cyclization of 2-nitrostyrenes or 2-nitrobiphenyls is a well-established method for synthesizing indoles and carbazoles, respectively. researchgate.net

The amino group in 2-(4-aminophenoxy)benzonitrile can be further converted into other functional groups. For example, diazotization followed by substitution (Sandmeyer reaction) can replace the amino group with halides, a cyano group, or a hydroxyl group, further diversifying the synthetic potential of the original scaffold.

Modifications of the Phenoxy Ether Linkage for Polymer Scaffolds

The phenoxy ether linkage in this compound, while generally stable, can be targeted for modification to create unique polymer architectures. Although direct cleavage or modification of this specific ether bond for polymerization is not extensively documented in readily available literature, analogous ether-containing monomers undergo specific reactions to facilitate polymer scaffold formation.

Strategies for modifying similar diaryl ether linkages often involve nucleophilic substitution reactions that can lead to ether cleavage under harsh conditions, though this is less common for creating the primary polymer backbone. A more prevalent approach involves activating the aromatic rings flanking the ether, thereby using the entire monomer as a rigid structural unit. For instance, the ether linkage contributes to the thermal stability and conformational flexibility of the resulting polymer chain, properties that are highly desirable in high-performance materials like poly(ether ether ketone) (PEEK) and polyetherimides (PEI). The inherent stability of the phenoxy group means it is often retained as an integral part of the monomer that imparts favorable characteristics to the final polymer.

Functionalization of Aromatic Rings via Electrophilic or Nucleophilic Substitution for Polymerization Sites

The two aromatic rings of this compound offer multiple sites for functionalization, enabling the introduction of reactive groups necessary for polymerization. The reactivity of each ring is dictated by the existing substituents. The benzonitrile ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the cyano group. Conversely, the nitrophenoxy ring is strongly deactivated by the potent electron-withdrawing nitro group.

Nucleophilic aromatic substitution (SNAr) is a more viable strategy, particularly on the nitrophenoxy ring. The nitro group, especially when positioned para to the ether linkage, strongly activates the ring towards attack by nucleophiles. This allows for the displacement of the nitro group itself or other potential leaving groups that could be introduced onto the ring.

Key functionalization reactions include:

Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to an amine (-NH₂). This conversion transforms the molecule into 2-(4-aminophenoxy)benzonitrile, a diamine precursor. This reaction is typically achieved with high efficiency using methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, hydrazine (B178648) hydrate). researchgate.net The resulting amino group is a versatile handle for subsequent polymerization reactions.

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH). This creates 2-(4-nitrophenoxy)benzoic acid. If the nitro group is subsequently reduced, this leads to the formation of an aminocarboxylic acid, a valuable monomer for polyamide synthesis.

Electrophilic Substitution: While challenging, electrophilic substitution such as sulfonation or halogenation could be forced under stringent conditions. These reactions would introduce functional groups that could serve as polymerization sites or be converted into other reactive moieties.

These transformations are crucial for converting the base molecule into bifunctional or multifunctional monomers required for step-growth polymerization.

Synthesis of Advanced Intermediates and Monomers for High-Performance Materials

The derivatives of this compound are instrumental in constructing a variety of high-performance materials, owing to the rigidity and thermal stability imparted by the aromatic ether structure.

The development of advanced polymers with exceptional thermal stability, chemical resistance, and mechanical strength relies on high-purity aromatic monomers. azom.com Derivatization of this compound provides a direct route to such precursors.

Polyimides: The most common route to polyimides involves the polycondensation of a diamine with a dianhydride. dakenchem.comvt.edu By reducing the nitro group of this compound and a second nitro group on a coupled molecular structure, diamine monomers can be synthesized. For example, the reaction of a bisphenol with two equivalents of a nitro-activated halogenated benzonitrile can create a dinitro compound, which is then reduced to a diamine. This diamine, containing flexible ether linkages, can then be reacted with tetracarboxylic dianhydrides like Pyromellitic dianhydride (PMDA) or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) to form a poly(amic acid) precursor, which is subsequently thermally or chemically cyclized to the final polyimide. azom.comvt.edu These polyimides are known for their outstanding thermal stability and dielectric properties, making them essential in the microelectronics and aerospace industries. azom.com

Polyamides: The synthesis of aromatic polyamides (aramids) requires the reaction of a diamine with a diacid chloride. The 2-(4-aminophenoxy)benzonitrile derivative can serve as the diamine component. If the nitrile group is also hydrolyzed to a carboxylic acid, the resulting aminocarboxylic acid monomer can undergo self-polymerization.

Polyether-based Polymers: In reactions like nitro-displacement polymerization, the nitro group on an activated aromatic ring can be displaced by a phenoxide nucleophile. This process is used to create polyetherimides and polyethersulfones. researchgate.net A bis(nitrophthalimide) monomer, for instance, can react with a bisphenolate to yield a high molecular weight polyetherimide. researchgate.net

Table 1: Monomer Synthesis from this compound Derivatives and Resulting Polymers

| Monomer Precursor | Transformation Reaction | Resulting Monomer | Co-monomer | Polymer Class |

|---|---|---|---|---|

| Dinitro bis(phenoxybenzonitrile) | Catalytic Reduction (H₂/Pd/C) | Diamine | Dianhydride (e.g., PMDA) | Polyimide |

| Dinitro bis(phenoxybenzonitrile) | Catalytic Reduction (H₂/Pd/C) | Diamine | Diacid Chloride (e.g., Terephthaloyl chloride) | Polyamide (Aramid) |

| Bis(nitrophthalimide) | Nucleophilic Displacement | Polyetherimide | Bisphenol | Polyetherimide |

The rigid, rod-like structure inherent in derivatives of this compound makes them attractive candidates for the core of liquid crystalline (LC) materials. derpharmachemica.com The synthesis of liquid crystals often involves creating molecules with a rigid core and flexible terminal chains (e.g., alkoxy groups). derpharmachemica.combeilstein-journals.org

By functionalizing the terminal rings of the this compound scaffold with long alkyl or alkoxy chains, it is possible to induce mesogenic behavior. The polarity and polarizability introduced by the cyano and nitro (or its derivative amine) groups can significantly influence the dielectric anisotropy and optical properties of the resulting materials, which is crucial for applications in displays and optoelectronic devices. nih.gov The introduction of fluorine atoms or other polar groups can further modulate these properties. beilstein-journals.org

Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. rsc.orgrsc.org Their high surface area and tunable porosity make them suitable for gas storage, separation, and catalysis.

Trifunctional or tetrafunctional derivatives of this compound could serve as nodes or linkers in the synthesis of POFs and COFs. For example, by introducing additional reactive groups (e.g., boronic acids, aldehydes, or amines) onto the aromatic rings, the molecule can be polymerized into a 2D or 3D network. The defined geometry of the monomer would direct the formation of a porous structure. The Yamamoto-type Ullmann reaction, for instance, is used to polymerize aryl halides into porous aromatic frameworks (PAFs). rsc.org

Metal-organic frameworks (MOFs) are hybrid materials where metal ions or clusters are linked by organic ligands. mdpi.comunimi.it The nitrile group (-CN) and other introduced functionalities like carboxylates or amines on the this compound scaffold can act as coordination sites for metal ions. mdpi.com

By hydrolyzing the nitrile group to a carboxylic acid and reducing the nitro group to an amine, a bifunctional ligand can be created. The reaction of such ligands with metal salts can lead to the formation of coordination polymers or MOFs. The structure, porosity, and functionality of the resulting MOF would be dictated by the geometry of the ligand and the coordination preference of the metal ion. nih.gov The incorporation of specific functional groups within the ligand, such as amines, can create MOFs with tailored properties for applications like selective gas sensing or catalysis. nih.gov

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 4 Nitrophenoxy Benzonitrile in Research

Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of 2-(4-Nitrophenoxy)benzonitrile. They allow for the separation of the target compound from starting materials, by-products, and other impurities that may be present in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. A well-developed and validated Reverse-Phase HPLC (RP-HPLC) method can provide precise and accurate quantification of the compound and its impurities.

Method Development: The development of an HPLC method for this compound would typically begin with the selection of a suitable stationary phase and mobile phase. Given the aromatic and moderately polar nature of the compound, a C18 or C8 column is a logical starting point. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure good peak shape and resolution.

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both more polar and less polar impurities. Detection is typically performed using a UV-Vis detector, set at a wavelength where this compound and its potential impurities exhibit strong absorbance.

Validation: Once an optimal method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. google.comnist.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 270 nm |

Table 2: Representative HPLC Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives or Impurities

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, this technique is highly valuable for the detection of volatile impurities or for the analysis of the compound after conversion to a more volatile derivative.

Derivatization: To make this compound amenable to GC analysis, a derivatization step is necessary. Silylation is a common technique where a polar functional group's active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process reduces the polarity and increases the volatility of the analyte. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatization of any residual hydroxyl-containing starting materials or by-products, such as 4-nitrophenol, would also occur.

Analysis of Volatile Impurities: GC-MS is also an excellent tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like 2-chlorobenzonitrile (B47944). A headspace GC-MS method can be particularly effective for the analysis of very volatile impurities.

Table 3: Exemplar GC Conditions for Analysis of Silylated Derivatives

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (hold 10 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Scan Range | 40-550 amu |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Optimization

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction in real-time. chemicalbook.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2-chlorobenzonitrile and 4-nitrophenol) and the formation of the desired product.

Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For diaryl ethers, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. operachem.cominterchim.com By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed.

Visualization: Since this compound and its likely precursors are aromatic, they are often UV-active and can be visualized under a UV lamp as dark spots on a fluorescent background. researchgate.net Staining with iodine vapor can also be used as a general visualization technique. researchgate.net

Table 4: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |

|---|---|---|